molecular formula C20H20O3 B5809012 4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one

4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one

Cat. No. B5809012
M. Wt: 308.4 g/mol
InChI Key: RPOBYUQIJLWMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one, also known as Hesperetin, is a flavanone compound found in citrus fruits such as oranges, lemons, and grapefruits. It is a natural antioxidant that has been studied for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of hesperetin is complex and varies depending on the target cells and tissues. 4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has been shown to modulate various signaling pathways, including PI3K/Akt, MAPK, NF-κB, and Nrf2 pathways. 4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one can also interact with various molecular targets, including enzymes, receptors, and transcription factors. The antioxidant and anti-inflammatory properties of hesperetin are mainly attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has various biochemical and physiological effects on the human body. 4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one can improve lipid metabolism by reducing the levels of triglycerides, LDL cholesterol, and total cholesterol, and increasing the levels of HDL cholesterol. 4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one can also reduce oxidative stress by scavenging ROS and enhancing the activity of antioxidant enzymes. 4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one can protect against atherosclerosis by inhibiting the expression of adhesion molecules and reducing the infiltration of inflammatory cells. 4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one can also improve cognitive function by enhancing synaptic plasticity and reducing neuronal damage.

Advantages and Limitations for Lab Experiments

4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has several advantages for lab experiments, including its natural origin, low toxicity, and availability. 4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one can be easily synthesized from hesperidin or eriodictyol, which are abundant in citrus fruits. 4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has low toxicity and is well-tolerated by animals and humans. 4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one is also available in various forms, including powder, capsules, and solutions. However, there are also limitations for lab experiments with hesperetin, including its low bioavailability, poor solubility, and instability. 4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has low bioavailability due to its poor absorption and metabolism in the human body. 4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one also has poor solubility in water, which limits its use in aqueous solutions. 4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one is also unstable under certain conditions, such as high temperature and pH.

Future Directions

There are several future directions for research on hesperetin. One direction is to improve the bioavailability and stability of hesperetin through formulation and delivery strategies, such as nanotechnology and liposomes. Another direction is to investigate the potential synergistic effects of hesperetin with other natural compounds or drugs. Another direction is to explore the role of hesperetin in other diseases, such as diabetes, obesity, and autoimmune diseases. Another direction is to elucidate the molecular mechanisms underlying the therapeutic effects of hesperetin, particularly in cancer and neurodegenerative diseases. Overall, hesperetin has great potential as a natural antioxidant and therapeutic agent for various diseases, and further research is needed to fully understand its properties and applications.

Synthesis Methods

4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one can be synthesized from hesperidin, a flavanone glycoside found in citrus fruits. The process involves hydrolysis of hesperidin using acid or enzyme, followed by separation and purification of hesperetin. 4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one can also be synthesized from eriodictyol, another flavanone compound found in citrus fruits, through demethylation and oxidation reactions.

Scientific Research Applications

4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has been studied for its potential therapeutic properties in various fields of research, including cancer, cardiovascular diseases, neurodegenerative diseases, and inflammation. In cancer research, hesperetin has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In cardiovascular research, hesperetin has been shown to improve lipid metabolism, reduce oxidative stress, and protect against atherosclerosis. In neurodegenerative research, hesperetin has been shown to protect against neuronal damage and improve cognitive function. In inflammation research, hesperetin has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.

properties

IUPAC Name

4-ethyl-8-methyl-7-[(3-methylphenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-4-16-11-19(21)23-20-14(3)18(9-8-17(16)20)22-12-15-7-5-6-13(2)10-15/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOBYUQIJLWMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-8-methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one

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